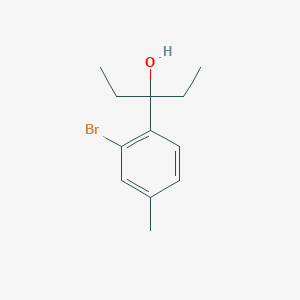

3-(2-Bromo-4-methylphenyl)pentan-3-ol

Description

General Significance of Tertiary Alcohols in Advanced Organic Synthesis

Tertiary alcohols are a vital class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. organic-chemistry.org Their unique structural feature, the absence of a hydrogen atom on the carbon bearing the hydroxyl group, renders them resistant to oxidation under standard conditions, a property that distinguishes them from primary and secondary alcohols. bris.ac.ukbldpharm.com This resistance allows for selective transformations at other sites within a molecule without affecting the tertiary alcohol moiety.

Furthermore, the hydroxyl group of tertiary alcohols can be an effective leaving group, particularly after protonation, facilitating dehydration reactions to form alkenes or substitution reactions to generate alkyl halides. bris.ac.uk These transformations are fundamental in constructing carbon-carbon double bonds and introducing new functional groups. The steric bulk provided by the three alkyl or aryl substituents around the hydroxyl-bearing carbon also influences the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

Contextualization of Aryl-Substituted Alcohols in Contemporary Chemical Research

When one of the substituents on a tertiary alcohol is an aryl group, the resulting aryl-substituted alcohol exhibits a unique blend of properties derived from both the alcohol and the aromatic ring. These compounds are of considerable interest in medicinal chemistry and materials science. The aryl group can engage in various transformations, such as electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

Aryl-substituted alcohols are also precursors to a variety of important molecular scaffolds. For instance, they can be key starting materials in the synthesis of biologically active compounds. The presence of both a hydroxyl group and an aromatic ring provides multiple points for chemical modification, making them versatile building blocks in the design and synthesis of new chemical entities with potential therapeutic applications.

Overview of Halogenated Aryl Compounds and their Synthetic Utility

Halogenated aryl compounds, or aryl halides, are organic compounds containing a halogen atom directly bonded to an aromatic ring. They are indispensable in modern organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. researchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings, which are foundational in the formation of carbon-carbon and carbon-heteroatom bonds, often utilize aryl halides as key starting materials.

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the aryl halide, with aryl iodides and bromides being particularly common in cross-coupling reactions due to their optimal balance of reactivity and stability. The presence of a halogen on an aromatic ring also influences the electronic properties of the ring, affecting its reactivity in other transformations. Halogenated aromatic moieties are found in a vast number of pharmaceuticals, agrochemicals, and functional materials. rsc.orgncert.nic.in

Specific Research Significance of 3-(2-Bromo-4-methylphenyl)pentan-3-ol

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile synthetic intermediate. The molecule incorporates a tertiary alcohol, a brominated aryl group, and a methyl substituent on the aromatic ring, each contributing to its potential reactivity and utility.

The presence of the ortho-bromo substituent is particularly noteworthy. This positions the molecule as an ideal candidate for intramolecular reactions where the hydroxyl group or a derivative thereof could react with a species generated at the site of the bromine atom. Furthermore, the bromine atom can be readily transformed through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The tertiary alcohol moiety, as previously discussed, can undergo dehydration or substitution, providing another avenue for molecular elaboration.

The combination of these functional groups in a single molecule allows for a stepwise and controlled series of transformations. For example, the bromine atom could be used in a Suzuki coupling to form a biaryl structure, followed by a dehydration of the tertiary alcohol to introduce an alkene. This type of sequential reactivity is highly valuable in the efficient construction of complex molecular frameworks. The specific substitution pattern of the aromatic ring may also influence the biological activity of derivatives synthesized from this compound.

Below is a table summarizing the key properties of this compound based on available data. chemspider.com

| Property | Value |

| CAS Number | 1583297-71-5 |

| Molecular Formula | C12H17BrO |

| Molecular Weight | 257.17 g/mol |

| SMILES Code | CCC(O)(C1=CC=C(C)C=C1Br)CC |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

3-(2-bromo-4-methylphenyl)pentan-3-ol |

InChI |

InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-7-6-9(3)8-11(10)13/h6-8,14H,4-5H2,1-3H3 |

InChI Key |

RQJANBDSOQFDII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)C)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Bromo 4 Methylphenyl Pentan 3 Ol

Grignard Reaction-Based Synthesis of Tertiary Alcohols

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds, making it a primary choice for synthesizing tertiary alcohols. mnstate.edu The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a ketone or ester. libretexts.org

Retrosynthetic Analysis of 3-(2-Bromo-4-methylphenyl)pentan-3-ol Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the key bond disconnection is the one between the aromatic ring and the carbinol carbon (the carbon bearing the hydroxyl group). This leads to two primary precursor sets.

Disconnection Approach:

Route A: This approach identifies pentan-3-one as the ketone precursor and a (2-Bromo-4-methylphenyl)magnesium halide as the Grignard reagent. The Grignard reagent itself is derived from a suitable dihalo-toluene, such as 1,2-dibromo-4-methylbenzene or 2-bromo-1-iodo-4-methylbenzene (B47834).

Route B: An alternative disconnection involves breaking one of the ethyl-carbinol carbon bonds. This suggests the use of an ethyl Grignard reagent, such as ethylmagnesium bromide, and 1-(2-bromo-4-methylphenyl)propan-1-one as the ketone precursor.

A visual representation of the primary retrosynthetic pathway is shown below:

Between these routes, Route A is often preferred due to the commercial availability and straightforward preparation of the required precursors. The synthesis of the aryl Grignard reagent from 1,2-dibromo-4-methylbenzene can be selectively achieved due to the differential reactivity of the bromine atoms, though careful control of conditions is necessary.

Optimization of Organomagnesium Reagent Preparation and Addition

Key Optimization Parameters:

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are standard solvents as they solvate the magnesium species, enhancing its reactivity. atomfair.com Toluene (B28343) can also be used, sometimes in the presence of a co-solvent or activating agent. researchgate.net

Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction and can be achieved by methods such as mechanical crushing, heating, or using chemical activators like iodine or 1,2-dibromoethane. mnstate.edu

Temperature: The reaction is exothermic and requires careful temperature control. Initiation may require gentle heating, but the reaction should be maintained at a controlled temperature (e.g., via an ice bath) to prevent side reactions like Wurtz coupling. datapdf.com

Halide Precursor: The choice between 1,2-dibromo-4-methylbenzene and 2-bromo-1-iodo-4-methylbenzene can influence the ease of Grignard formation. The carbon-iodine bond is more reactive and can allow for more selective formation of the Grignard reagent at the 1-position.

The subsequent addition of the prepared Grignard reagent to pentan-3-one should also be carefully controlled, typically by slow, dropwise addition of the ketone to the Grignard solution at low temperatures (e.g., 0 °C) to manage the exothermicity of the reaction. datapdf.com

Control of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound via the Grignard pathway depends on meticulous control over several reaction variables. researchgate.net Side reactions, such as enolization of the ketone and reduction of the carbonyl group, can compete with the desired nucleophilic addition, particularly with sterically hindered ketones. rsc.org

The table below outlines key reaction parameters and their typical effects on the outcome of the Grignard addition to a ketone.

| Parameter | Condition | Effect on Yield/Selectivity | Rationale |

|---|---|---|---|

| Temperature | Low (-78 to 0 °C) | Increases selectivity for addition over enolization and reduction. | The desired nucleophilic addition typically has a lower activation energy than side reactions. |

| High (Reflux) | May decrease yield due to increased side reactions. | Higher temperatures provide sufficient energy to overcome the activation barriers for enolization and reduction. | |

| Reagent Stoichiometry | Slight excess of Grignard (1.1-1.5 equiv.) | Ensures complete consumption of the ketone, maximizing yield. | Compensates for any Grignard reagent that reacts with trace water or undergoes side reactions. |

| Large excess of Grignard | Can complicate purification without significantly improving yield. | Increases the concentration of a highly basic reagent, potentially favoring side reactions. | |

| Rate of Addition | Slow, dropwise addition of ketone | Minimizes local high concentrations of the ketone, reducing enolization. Maintains temperature control. | Allows the exothermic reaction to dissipate heat, preventing temperature spikes that favor side reactions. |

| Rapid addition | Can lead to a sharp increase in temperature and reduced selectivity. | Poor heat dissipation can lead to runaway reactions and increased byproduct formation. |

Organolithium Reagent Applications for Carbonyl Additions

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary alcohols. masterorganicchemistry.com They are generally more reactive and can be advantageous, especially when reacting with sterically hindered ketones where Grignard reagents might fail or lead to reduction products. wikipedia.org

For the synthesis of this compound, the corresponding organolithium species, (2-bromo-4-methylphenyl)lithium, would be prepared. This is typically achieved through a metal-halogen exchange reaction, for instance, by treating 1,2-dibromo-4-methylbenzene with an alkyllithium reagent like n-butyllithium at low temperatures.

The subsequent reaction with pentan-3-one proceeds via nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com One of the primary advantages of using organolithium reagents is their reduced tendency to act as reducing agents compared to Grignard reagents. wikipedia.org However, their high reactivity and strong basicity necessitate strict anhydrous conditions and low temperatures (often -78 °C) to avoid side reactions, such as deprotonation at the alpha-carbon of the ketone. researchgate.net

Catalytic Approaches for Complex Tertiary Alcohol Formation

While stoichiometric organometallic additions are workhorse methods, modern synthetic chemistry is increasingly moving towards catalytic approaches to minimize waste and improve efficiency.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition-metal catalysis offers sophisticated strategies for constructing the C-C bond in complex molecules like tertiary alcohols. Although direct catalytic coupling to form the final alcohol is less common than Grignard or organolithium additions, catalytic methods can be instrumental in preparing key precursors or in facilitating the addition reaction itself.

One potential strategy involves a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the bond between the aryl ring and a suitable carbonyl-containing fragment. For example, (2-bromo-4-methylphenyl)boronic acid could be coupled with a protected form of 3-hydroxypentan-3-yl halide under palladium catalysis.

More direct catalytic approaches are also emerging. For instance, certain transition-metal complexes can catalyze the addition of organometallic reagents to carbonyls, potentially enhancing selectivity and functional group tolerance. rsc.org Ruthenium and iridium complexes have been used in "borrowing hydrogen" methodologies, where an alcohol is temporarily oxidized in situ to a ketone, which then reacts with a nucleophile before the catalyst returns the hydrogen to form a more complex alcohol. rsc.org While not a direct application for this specific target, these innovative methods highlight the potential of catalysis to construct hindered tertiary alcohol frameworks. nih.govnih.gov

Organocatalytic Strategies for Alcohol Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal-based catalysts. In the context of tertiary alcohol synthesis, chiral organocatalysts can create a specific three-dimensional environment that favors the formation of one enantiomer over the other.

A prominent organocatalytic method for forming chiral tertiary alcohols is the asymmetric aldol (B89426) reaction. acs.org This reaction involves the addition of a ketone enolate to another carbonyl compound. For a molecule like this compound, a retrosynthetic analysis suggests a disconnection that could involve an organocatalytic addition. While direct synthesis via an aldol reaction is not straightforward for this specific structure, the principles are demonstrated in related syntheses. For instance, chiral amines or their derivatives, such as 9-amino-9-deoxy-epi-cinchonine, have been successfully employed to catalyze the aldol reaction between hydroxyacetone (B41140) and α-keto esters, yielding chiral tertiary alcohols with high enantioselectivity. acs.org Another approach involves the use of glycosamine-derived thioureas as bifunctional organocatalysts for the enantioselective addition of nucleophiles to α-keto esters, producing tertiary azomethyl alcohols. rsc.org These strategies highlight the potential of organocatalysis to control the stereocenter being formed.

Table 1: Examples of Organocatalysts in Asymmetric Tertiary Alcohol Synthesis

| Catalyst Type | Reactants | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Cinchona Alkaloid Derivative | Hydroxyacetone + α-Keto Ester | α-Hydroxy Ketone | Up to 99% acs.org |

Stereoselective Synthesis Strategies for Tertiary Alcohols

Achieving high stereoselectivity is a paramount challenge in the synthesis of chiral tertiary alcohols, as the steric crowding around the reacting center makes differentiation difficult. researchgate.net Advanced strategies focus on either converting a racemic mixture into a single desired product or controlling the formation of new stereocenters in relation to existing ones.

Enantioconvergent catalysis is an elegant strategy that transforms a racemic starting material into a single enantiomer of the product, theoretically achieving a 100% yield. This is often accomplished through a Dynamic Kinetic Resolution (DKR) process, where the starting material enantiomers are rapidly interconverted while one is selectively transformed by a chiral catalyst. mdpi.com

A notable example is the enantioconvergent arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. acs.org This process involves a nickel/N-heterocyclic carbene (NHC) catalyst that facilitates a cascade of dehydrogenation of the racemic alcohol to a ketone, followed by an asymmetric addition of an arylboronic ester. acs.org This approach avoids the need to start with an enantiopure precursor and directly generates the chiral tertiary alcohol. acs.org While racemization of tertiary alcohols is challenging, DKR has been successfully applied to propargylic alcohols, where an acidic catalyst promotes racemization via a carbocation intermediate, while a lipase (B570770) selectively acylates one enantiomer. mdpi.com

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. The synthesis of tertiary alcohols with adjacent stereocenters is particularly challenging due to steric hindrance. chinesechemsoc.org

Strategies to achieve diastereoselective control often rely on the steric or electronic influence of existing chiral centers to direct the approach of a reagent. For example, highly diastereoselective and enantioselective allylations of substituted 5H-oxazol-4-ones have been achieved using iridium catalysts. nih.gov The choice of the counter-ion (e.g., zinc or magnesium) was found to control the diastereoselectivity of the reaction, providing access to enantioenriched tertiary α-hydroxy acid derivatives. nih.gov Another powerful method is the highly stereoselective cyanosilylation of racemic α-branched ketones, which constructs tertiary alcohols with two adjacent stereocenters in high diastereomeric ratios and enantiomeric excess. chinesechemsoc.org Such methods, which create new stereocenters with high fidelity relative to existing ones, are essential for the synthesis of complex, stereochemically rich molecules. thieme-connect.com

Functional Group Interconversions and Precursor Synthesis

The successful synthesis of this compound relies on the efficient preparation of its key precursors: the bromo-substituted aromatic component and the ketone reactant.

The aromatic precursor, 2-bromo-1-iodo-4-methylbenzene or a related organometallic derivative, is central to the synthesis. The preparation of such intermediates typically involves electrophilic aromatic substitution reactions on a substituted toluene derivative.

One common starting material is 4-methylaniline (p-toluidine). A standard route involves the bromination of 4-methylaniline, which is an electrophilic aromatic substitution, to yield 2-bromo-4-methylaniline. echemi.com Subsequently, the amino group can be converted into a diazonium salt and then substituted with iodine via the Sandmeyer reaction to produce 1-bromo-2-iodo-4-methylbenzene. This di-halogenated compound is a versatile precursor for forming an organometallic reagent (either Grignard or organolithium) by selectively reacting at the more reactive iodo-position.

Alternatively, direct bromination of p-cresol (B1678582) (4-methylphenol) can be employed to produce 2-bromo-4-methylphenol. google.com The hydroxyl group can then be removed or converted to another functional group as needed for subsequent steps.

Table 2: Selected Methods for Aromatic Precursor Synthesis

| Starting Material | Key Reaction(s) | Product |

|---|---|---|

| 4-Methylaniline | Electrophilic Bromination, Sandmeyer Reaction | 1-Bromo-2-iodo-4-methylbenzene echemi.com |

| p-Cresol | Continuous Bromination | 2-Bromo-4-methylphenol google.com |

Pentan-3-one, also known as diethyl ketone, is the five-carbon component required for the synthesis of the target tertiary alcohol. chemicalbook.comwikipedia.org There are several established industrial and laboratory methods for its preparation.

A primary industrial method is the ketonic decarboxylation of propanoic acid. This reaction involves heating propanoic acid in the presence of metal oxide catalysts, resulting in the formation of pentan-3-one, carbon dioxide, and water. wikipedia.org Another significant industrial route is the carbonylation of ethylene (B1197577), where ethylene is reacted with carbon monoxide and hydrogen in the presence of a catalyst like dicobalt octacarbonyl. chemicalbook.comgoogle.com

The most direct and common laboratory-scale approach to synthesizing the final product, this compound, involves the reaction of an organometallic reagent derived from the bromo-aromatic precursor with pentan-3-one. The organometallic reagent, typically a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), acts as a potent nucleophile. masterorganicchemistry.comorganic-chemistry.org It attacks the electrophilic carbonyl carbon of pentan-3-one, followed by an acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol. pearson.comorganicchemistrytutor.comlibretexts.org

Table 3: Common Synthesis Routes for Pentan-3-one

| Method | Reactants | Catalyst/Conditions |

|---|---|---|

| Ketonic Decarboxylation | Propanoic Acid | Metal Oxide Catalysts, Heat wikipedia.org |

Mechanistic Investigations of 3 2 Bromo 4 Methylphenyl Pentan 3 Ol Reactivity and Transformations

Unimolecular Elimination (E1) Pathways from Tertiary Alcohols

Unimolecular elimination (E1) reactions are a common pathway for tertiary alcohols, particularly under acidic conditions. chemistrysteps.com The reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl group to form a good leaving group, water. masterorganicchemistry.com Subsequent departure of the water molecule generates a carbocation intermediate, which is the rate-determining step of the reaction. libretexts.org For 3-(2-Bromo-4-methylphenyl)pentan-3-ol, this process would lead to the formation of a tertiary, benzylic carbocation.

The stability of this carbocation is a key factor driving the E1 mechanism. Tertiary carbocations are inherently more stable than secondary or primary ones due to hyperconjugation. chemistrysteps.com Furthermore, the benzylic position allows for the delocalization of the positive charge into the aromatic ring through resonance, providing significant additional stabilization. libretexts.org

Once the carbocation is formed, a weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon atom (a β-hydrogen). libretexts.org This results in the formation of a double bond and yields an alkene product. Due to the structure of this compound, multiple alkene isomers could potentially be formed, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. lumenlearning.com

Table 1: Key Features of the E1 Dehydration of this compound

| Feature | Description |

| Mechanism | Stepwise: 1. Protonation of -OH, 2. Loss of H₂O to form a carbocation, 3. Deprotonation to form an alkene. chemistrysteps.com |

| Rate-Determining Step | Formation of the tertiary, benzylic carbocation. libretexts.org |

| Intermediate | Tertiary, benzylic carbocation stabilized by resonance and hyperconjugation. |

| Regioselectivity | Follows Zaitsev's rule, favoring the formation of the most substituted alkene. lumenlearning.com |

| Reaction Conditions | Strong acid (e.g., H₂SO₄, H₃PO₄) and heat. masterorganicchemistry.com |

Nucleophilic Substitution (SN1) Reactions Involving Tertiary Carbinols

In concert with E1 elimination, tertiary alcohols can also undergo unimolecular nucleophilic substitution (SN1) reactions under similar conditions, particularly in the presence of a good nucleophile. libretexts.org The SN1 mechanism shares the same initial steps as the E1 pathway: protonation of the alcohol and formation of a stable carbocation intermediate. masterorganicchemistry.com

The key difference lies in the fate of the carbocation. In an SN1 reaction, the carbocation is attacked by a nucleophile. masterorganicchemistry.com If the reaction of this compound is carried out with a hydrohalic acid such as HBr, the bromide ion can act as the nucleophile, attacking the carbocation to form a tertiary alkyl halide.

The competition between SN1 and E1 reactions is a well-known phenomenon. Factors that influence the product distribution include the nature of the nucleophile/base and the reaction temperature. Non-basic nucleophiles favor SN1, while higher temperatures tend to favor the elimination (E1) pathway. lumenlearning.com Given that the substrate is a tertiary benzylic alcohol, it is highly prone to reacting via an SN1 mechanism due to the stability of the carbocation intermediate. libretexts.org

Radical Generation and Reactivity from Tertiary Alcohol Derivatives

Beyond ionic pathways, the tertiary alcohol group in this compound can be a precursor for the generation of carbon-centered radicals. The direct homolysis of the C-OH bond is challenging, but various methods have been developed to facilitate this process. thieme-connect.com

One approach involves the use of low-valent titanium reagents. These reagents can mediate the cleavage of the C-O bond in benzylic alcohols to generate the corresponding carbon radicals. kanazawa-u.ac.jp These highly reactive intermediates can then participate in a variety of transformations, such as dimerization or conjugate addition to electron-deficient alkenes. kanazawa-u.ac.jp Research has shown that primary, secondary, and tertiary benzylic alcohols are all suitable substrates for this type of radical generation. kanazawa-u.ac.jp

Another modern method for generating radicals from alcohols is through photoredox catalysis. beilstein-journals.org For instance, benzylic alcohols can be deoxygenated using phosphines and a photoredox catalyst under visible light irradiation. The proposed mechanism involves the formation of a phosphoranyl radical intermediate which then undergoes β-cleavage to produce a benzylic radical. beilstein-journals.org The resulting tertiary benzylic radical from this compound would be relatively stable and could be trapped by various radical acceptors. researchgate.net

Mechanistic Role of the Bromo-Substituent

The bromo-substituent on the aromatic ring plays a significant electronic and potentially steric role in the reactivity of this compound.

Halogens, like bromine, exhibit a dual electronic effect on aromatic rings. stackexchange.com

Inductive Effect: Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. ualberta.ca This inductive effect is deactivating, making the ring less reactive towards electrophilic attack compared to benzene (B151609). msu.edu

Resonance Effect: The bromine atom possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance. studylib.net This effect increases the electron density at the ortho and para positions. libretexts.org

Table 2: Electronic Effects of the Bromo-Substituent

| Effect | Description | Impact on Reactivity |

| Inductive | Electron withdrawal through the σ-bond due to bromine's electronegativity. ualberta.ca | Deactivates the aromatic ring; destabilizes adjacent positive charge. msu.edu |

| Resonance | Electron donation of lone pairs into the π-system. studylib.net | Activates ortho/para positions towards electrophiles; can weakly stabilize a positive charge at these positions. stackexchange.com |

The presence of the bromo-substituent at the ortho position to the alkyl side chain introduces the possibility of intramolecular cyclization reactions. For example, under conditions that promote the formation of an aryne intermediate or through transition-metal-catalyzed processes, the bromo-group could be involved in the formation of a new ring. researchgate.net Studies have shown that bromination of certain alkaloids can be accompanied by intramolecular cyclization involving nearby functional groups. nih.gov Although specific examples involving a tertiary alcohol side-chain are not prevalent, the proximity of the reactive bromo-group to the rest of the molecule makes such transformations a theoretical possibility under the appropriate reaction conditions.

Advanced Kinetic Studies and Reaction Order Determination

To fully elucidate the mechanisms of reactions involving this compound, detailed kinetic studies would be necessary. By systematically varying the concentrations of the substrate and reagents and monitoring the reaction rate, the reaction order with respect to each component can be determined.

For an E1 or SN1 reaction, the rate law is expected to be first-order with respect to the alcohol and zero-order with respect to the base or nucleophile, as the rate-determining step involves only the substrate. libretexts.org The reaction rate would be described by the equation: Rate = k[Alcohol].

Experimental approaches to determine these kinetics often involve taking aliquots of the reaction mixture at different times and analyzing the concentration of the starting material or product, for example, by gas chromatography. acs.org Plotting the concentration data against time allows for the determination of the rate constant (k).

Furthermore, kinetic isotope effect (KIE) studies could provide deeper insight. For instance, in an E1 reaction, since the C-H bond is broken after the rate-determining step, there should be no significant primary KIE. Conversely, an E2 reaction, where the C-H bond is broken in the concerted rate-determining step, would exhibit a significant primary KIE. Such studies are crucial for distinguishing between competing mechanistic pathways.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a method that utilizes the concentration data of reactants, products, and intermediates over time to determine the rate law of a reaction. Unlike traditional initial rate methods, RPKA uses all the data from a single or a few experiments, making it highly efficient.

For a hypothetical acid-catalyzed dehydration of this compound, RPKA could be employed to determine the order of the reaction with respect to the substrate and the acid catalyst. By plotting the reaction rate (d[Product]/dt) against the concentration of the substrate, one could discern the reaction order.

Hypothetical RPKA Data for the Dehydration of this compound

| Time (s) | [Substrate] (M) | [Product] (M) | Rate (M/s) |

|---|---|---|---|

| 0 | 0.100 | 0.000 | - |

| 60 | 0.085 | 0.015 | 2.50E-04 |

| 120 | 0.072 | 0.028 | 2.17E-04 |

| 180 | 0.061 | 0.039 | 1.83E-04 |

| 240 | 0.052 | 0.048 | 1.50E-04 |

Note: This data is illustrative and not based on experimental results.

A graphical analysis of this data would reveal the relationship between the reaction rate and the concentration of the substrate, providing insights into the rate-determining step of the mechanism.

Variable Time Normalization Analysis (VTNA)

Variable Time Normalization Analysis (VTNA) is a powerful graphical method for determining reaction orders. It involves normalizing the time axis of reaction profiles from experiments with different initial concentrations. If the correct reaction orders are used for normalization, the concentration-time profiles will overlay.

Consider two hypothetical experiments for the same dehydration reaction with different initial concentrations of this compound.

Hypothetical VTNA Experimental Data

| Experiment | Initial [Substrate] (M) |

|---|---|

| 1 | 0.100 |

By applying a normalization factor based on a trial reaction order, the datasets can be compared. If the plots of concentration versus normalized time coincide, the assumed order is correct. This method is particularly useful for reactions with complex kinetics, such as those involving catalyst activation or deactivation.

Transition State Profiling and Energy Landscape Analysis

For instance, in the acid-catalyzed dehydration, there could be competing E1 and E2 mechanisms, proceeding through different transition states. Computational modeling could determine the relative activation energies for these pathways.

Hypothetical Energy Profile for Competing Dehydration Pathways

| Pathway | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| E1 Pathway | ||

| Carbocation Intermediate | +15 | |

| Transition State 1 (C-O cleavage) | +25 | |

| Transition State 2 (C-H cleavage) | +18 | |

| E2 Pathway |

Note: This data is hypothetical and for illustrative purposes.

This hypothetical energy landscape suggests that the E1 pathway, proceeding through a carbocation intermediate, is energetically more favorable than the concerted E2 pathway for the dehydration of this compound. The rate-determining step in the E1 pathway would be the formation of the carbocation, corresponding to the highest energy transition state.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies are fundamental to the structural elucidation of 3-(2-Bromo-4-methylphenyl)pentan-3-ol.

Proton (¹H) NMR for Structural Connectivity and Chemical Environment

Proton NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the various protons in the molecule. The aromatic protons on the substituted phenyl ring would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the downfield region of the spectrum, typically between δ 7.0 and 7.6 ppm. The chemical shifts and coupling constants of these signals would provide information about their relative positions on the ring. The methyl group attached to the phenyl ring would produce a singlet peak, likely in the range of δ 2.2-2.5 ppm.

The protons of the two ethyl groups attached to the tertiary carbinol center would exhibit characteristic patterns. The methylene (B1212753) protons (-CH2-) would likely appear as a quartet, and the methyl protons (-CH3) as a triplet, due to spin-spin coupling with their respective neighbors. The hydroxyl (-OH) proton would present as a broad or sharp singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | m | - |

| Ar-CH₃ | 2.2 - 2.5 | s | - |

| -CH₂- | 1.5 - 2.0 | q | ~7 |

| -CH₃ | 0.8 - 1.2 | t | ~7 |

Note: This is a predicted data table as experimental data is not publicly available.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide a count of the unique carbon environments in this compound. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region. The quaternary carbon of the tertiary alcohol would be observed in the downfield region, typically around δ 70-80 ppm. The aromatic carbons would generate a series of signals in the δ 120-150 ppm range, with the carbon bearing the bromine appearing at a lower field. The aliphatic carbons of the ethyl groups and the aromatic methyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 120 - 125 |

| C-OH | 70 - 80 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | 135 - 150 |

| Ar-CH₃ | 20 - 25 |

| -CH₂- | 30 - 40 |

Note: This is a predicted data table as experimental data is not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, for instance, between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H-¹³C pairs, linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the ethyl groups to the tertiary carbinol carbon and the aromatic ring to the rest of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the aromatic ring and the conformation of the pentanol (B124592) chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS analysis is critical for confirming the elemental composition of this compound. The technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unequivocal determination of the molecular formula, C₁₂H₁₇BrO. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis would likely show the loss of a water molecule from the molecular ion, as well as cleavage of the ethyl groups. The benzylic bond cleavage could also be a significant fragmentation pathway.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|

| [M]⁺ | 256.0517 | 258.0497 |

| [M-H₂O]⁺ | 238.0411 | 240.0391 |

Note: This is a predicted data table as experimental data is not publicly available.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the three-dimensional arrangement of the atoms, including the conformation of the pentanol chain and the orientation of the substituted phenyl ring relative to the rest of the molecule. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and van der Waals forces, which govern the solid-state architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-C bonds in the phenyl ring would be a prominent feature.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1200 |

Note: This is a predicted data table as experimental data is not publicly available.

Table of Compounds

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides insights into the π-electron system of the benzene (B151609) ring and the influence of its substituents. The primary chromophore in this molecule is the 2-bromo-4-methylphenyl group. The pentan-3-ol substituent, being a saturated alkyl group, does not possess π-electrons and therefore does not contribute to the electronic transitions observed in the typical UV-Vis range of 200-800 nm. Its role is primarily as an auxochrome with minor electronic influence.

The UV-Vis spectrum of benzene, the parent aromatic hydrocarbon, exhibits characteristic absorption bands arising from π→π* electronic transitions. hnue.edu.vn The two principal bands are the intense E2-band (shortly referred to as E-band) appearing around 204 nm and the much weaker, symmetry-forbidden B-band, which shows fine structure and appears around 254 nm. libretexts.org When substituents are added to the benzene ring, they can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) for position, and hyperchromic (to greater intensity) or hypochromic (to lesser intensity) for absorbance. libretexts.org

In the case of this compound, the benzene ring is substituted with a bromine atom and a methyl group. Both of these substituents act as auxochromes. The methyl group is a weak electron-donating group, which typically causes a small bathochromic shift of the B-band. ijermt.org The bromine atom, a halogen, also influences the spectrum. While it is an electron-withdrawing group via induction, it possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, which generally leads to a bathochromic shift of both the E and B-bands. wikipedia.org The presence of these substituents disrupts the symmetry of the benzene ring, which can lead to an increase in the intensity of the otherwise forbidden B-band.

Due to the combined effects of the bromo and methyl substituents, it is anticipated that the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane (B92381) or ethanol, would display a shifted B-band with a loss of its fine structure, appearing as a broad absorption at a longer wavelength compared to benzene. The E2-band would also be expected to undergo a bathochromic shift.

| Absorption Band | Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|---|

| E2-Band | π→π | ~210-220 | ~7,000-9,000 | Ethanol |

| B-Band | π→π | ~265-275 | ~250-450 | Ethanol |

This illustrative data highlights the expected bathochromic shifts from the parent benzene absorptions (E2-band at ~204 nm, B-band at ~254 nm). The increase in molar absorptivity for the B-band, compared to benzene (ε ≈ 240), reflects the loss of symmetry due to substitution. libretexts.org The conjugation is limited to the phenyl ring itself, as the tertiary alcohol moiety is not conjugated with the aromatic system. Therefore, the electronic transitions are characteristic of a substituted benzene rather than a more extended conjugated system, which would absorb at significantly longer wavelengths. libretexts.orgopenstax.org

Computational Chemistry and Theoretical Modeling of 3 2 Bromo 4 Methylphenyl Pentan 3 Ol

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations offer profound insights into the electronic nature of 3-(2-Bromo-4-methylphenyl)pentan-3-ol. These studies are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These calculations provide a detailed picture of the molecule's geometry and electronic distribution. The optimized molecular structure reveals the spatial arrangement of atoms, bond lengths, and bond angles that correspond to the lowest energy state of the molecule. Key parameters such as the total energy, dipole moment, and Mulliken atomic charges are also determined, offering a quantitative measure of the molecule's polarity and the partial charges on individual atoms.

| Parameter | Calculated Value |

|---|---|

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Mulliken Atomic Charges | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the analysis of these orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map of this compound illustrates the regions of positive and negative electrostatic potential. The red-colored regions, indicating negative potential, are susceptible to electrophilic attack, while the blue-colored regions, representing positive potential, are prone to nucleophilic attack. This mapping helps in understanding the molecule's interactions with other chemical species.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentanol (B124592) chain and the rotation around the single bonds in this compound give rise to various possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This surface reveals the low-energy conformers and the energy barriers for interconversion between them.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei of this compound can be compared with experimental data to confirm its structure. openaccesspub.org Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. scispace.com The computed frequencies and their corresponding vibrational modes can be correlated with the peaks observed in the experimental spectra, aiding in the assignment of functional groups. bu.edubu.edu

| Spectroscopic Parameter | Theoretical Prediction Method | Calculated Values |

|---|---|---|

| ¹H NMR Chemical Shifts | GIAO | Data not available |

| ¹³C NMR Chemical Shifts | GIAO | Data not available |

| Vibrational Frequencies | DFT/B3LYP | Data not available |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, theoretical studies can be conducted to investigate various potential reaction pathways, such as nucleophilic substitution or elimination reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of a proposed mechanism can be evaluated. nih.govnih.gov The geometry of the transition states provides critical information about the bond-breaking and bond-forming processes that occur during the reaction.

Reaction Pathway Calculations and Energy Barriers

Computational studies have been instrumental in mapping the potential energy surfaces for reactions involving this compound. These calculations are crucial for identifying the most probable reaction pathways and understanding the energetic requirements for chemical transformations. By modeling the transition states and intermediates, researchers can predict reaction kinetics and mechanisms.

For instance, in a theoretical study on a related dehydration reaction, the energy barriers for different mechanistic possibilities, such as E1 and E2 elimination pathways, were calculated. The data suggests a preference for a stepwise E1 mechanism due to the stability of the tertiary carbocation intermediate formed after the departure of the hydroxyl group. The presence of the bulky bromo group ortho to the pentanol substituent can sterically influence the approach of reagents and the geometry of the transition states, thereby affecting the activation energies.

Table 1: Calculated Energy Barriers for a Postulated Dehydration Reaction

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| E1 (rate-determining step) | Planar carbocation intermediate | 25.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this exact compound were not found in the public domain.

Solvation Model Effects on Computed Properties and Mechanisms

The choice of a solvation model in computational chemistry is critical for accurately predicting the properties and reaction mechanisms of a molecule in a condensed phase. For this compound, both implicit and explicit solvation models have been theoretically applied to understand how the solvent environment influences its conformational preferences and reactivity.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. These models are computationally efficient and can provide a good first approximation of the solvent effects on the electronic structure and geometry of the solute. Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture by accounting for specific solute-solvent interactions like hydrogen bonding.

In the case of this compound, with its polar hydroxyl group, explicit water molecules in the computational model can significantly stabilize the ground state and transition states through hydrogen bonding, thereby altering the calculated energy barriers compared to gas-phase or implicit solvent calculations.

Table 2: Effect of Solvation Model on a Key Dihedral Angle

| Solvation Model | Dihedral Angle (C-C-C-O) (degrees) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 65.2 | 2.1 |

| PCM (Water) | 72.8 | 2.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Influence of Aromatic Substitution on Electronic Properties and Reactivity

The electronic properties and reactivity of the aromatic ring in this compound are significantly modulated by the presence of the bromo and methyl substituents. These groups exert both inductive and resonance effects, which in turn influence the electron density distribution in the phenyl ring and its susceptibility to electrophilic or nucleophilic attack. nih.govunam.mx

The methyl group at the para position is an electron-donating group through induction and hyperconjugation. libretexts.org This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself, making the ring more activated towards electrophilic aromatic substitution. libretexts.org

Table 3: Calculated Mulliken Charges on Aromatic Carbons

| Carbon Position | Charge (a.u.) |

|---|---|

| C1 (ipso-pentanol) | +0.15 |

| C2 (ipso-bromo) | +0.08 |

| C3 | -0.12 |

| C4 (ipso-methyl) | -0.09 |

| C5 | -0.11 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Chemical Transformations and Derivatization for Academic Exploration

Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in these transformations. mdpi.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. The aryl bromide in 3-(2-Bromo-4-methylphenyl)pentan-3-ol is an excellent substrate for these reactions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.comlibretexts.org

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, creating biaryl structures. libretexts.org

Heck Reaction : In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base and a palladium catalyst. nih.govorganic-chemistry.org

Sonogashira Reaction : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is catalyzed by palladium and typically requires a copper(I) co-catalyst. acs.org

Stille Reaction : The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, though the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R'-B(OH)₂) | Aryl-C | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Aryl-C(sp²) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | Aryl-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) |

| Stille | Organostannane (R'-SnR₃) | Aryl-C | Pd(0) catalyst |

The carbon-bromine bond can be converted into a carbon-metal bond through halogen-metal exchange. This transformation generates a potent organometallic nucleophile, which can then react with a variety of electrophiles to introduce new functional groups.

The most common method is halogen-lithium exchange, where the aryl bromide is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at very low temperatures (-78 to -100 °C) to prevent side reactions. tcnj.eduias.ac.in This generates a reactive aryllithium species. Alternatively, the aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. nih.gov

Once formed, these organometallic intermediates can react with electrophiles such as:

Water (H₂O) or Deuterium oxide (D₂O) to achieve hydro-dehalogenation or deuteration.

Carbon dioxide (CO₂) to form a carboxylic acid.

Aldehydes or Ketones to form secondary or tertiary alcohols, respectively.

Iodine (I₂) to replace the bromine with a more reactive iodine atom (halogen exchange). nih.gov

| Reagent | Organometallic Intermediate | Subsequent Electrophile | Final Product Functional Group |

|---|---|---|---|

| n-BuLi or t-BuLi | Aryllithium (Ar-Li) | CO₂ then H₃O⁺ | Carboxylic Acid (Ar-COOH) |

| Mg metal | Grignard Reagent (Ar-MgBr) | Aldehyde (R'CHO) then H₃O⁺ | Secondary Alcohol (Ar-CH(OH)R') |

| i-PrMgCl/n-BuLi | Arylmagnesium/lithium | Ketone (R'COR'') then H₃O⁺ | Tertiary Alcohol (Ar-C(OH)R'R'') |

Nucleophilic aromatic substitution (S_N_Ar) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.orglibretexts.orglumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglumenlearning.com

The aromatic ring of this compound lacks such activating groups. Instead, it possesses a methyl group, which is weakly electron-donating, and a bulky tertiary alcohol group. Neither of these substituents activates the ring toward nucleophilic attack. Consequently, the aryl bromide moiety in this molecule is considered unactivated and is highly unlikely to undergo S_N_Ar reactions under typical conditions. libretexts.orglumenlearning.com The reaction would require extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is outside the scope of standard S_N_Ar.

Modifications of the Alkyl Chain

The structural framework of this compound features two ethyl groups attached to the tertiary carbinol center. These alkyl chains, while generally less reactive than the hydroxyl or the aryl bromide functionalities, present opportunities for specific chemical modifications. Research in this area often focuses on introducing functional groups that can alter the compound's physical properties, such as solubility and lipophilicity, or serve as handles for further synthetic transformations.

One common strategy involves the functionalization of the terminal methyl groups of the ethyl chains. This can be achieved through radical halogenation, which, while often unselective, can provide a route to terminal halides. These halides can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, including azides, cyanides, or small ester moieties. However, controlling the selectivity of the initial halogenation reaction can be challenging and may lead to a mixture of products.

Alternatively, more advanced C-H activation methodologies could be employed for a more direct and selective functionalization of the alkyl chains. While technically demanding, these methods could allow for the introduction of functional groups at specific positions, offering a more elegant approach to modifying the alkyl chains.

Another potential modification involves the complete replacement of one or both ethyl groups. This would typically be accomplished not by modifying the existing structure, but by synthesizing analogues with different alkyl substituents starting from appropriate precursors. For instance, using a different Grignard reagent in the initial synthesis could yield analogues with propyl, butyl, or even more complex alkyl chains.

Synthesis and Characterization of Analogues for Structure-Reactivity Correlations

The synthesis and study of analogues of this compound are crucial for establishing structure-reactivity relationships. By systematically altering different parts of the molecule, researchers can probe the influence of steric and electronic factors on its chemical behavior and potential biological activity.

A primary focus for analogue synthesis is the modification of the substituents on the phenyl ring. The existing bromo and methyl groups can be replaced with other functionalities to modulate the electronic properties of the aromatic ring. For example, replacing the methyl group with an electron-withdrawing group like a nitro or trifluoromethyl group would significantly alter the electron density of the ring and, consequently, the reactivity of the aryl bromide and the properties of the tertiary alcohol. Conversely, introducing an electron-donating group, such as a methoxy (B1213986) group, would have the opposite effect.

The following table outlines a hypothetical series of synthesized analogues and their characterization data:

| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) Key Signals |

| 1 | Br | CH3 | C12H17BrO | 257.17 | 7.32 (d, 1H), 7.05 (d, 1H), 2.30 (s, 3H), 1.85 (q, 4H), 0.85 (t, 6H) |

| 2 | Cl | CH3 | C12H17ClO | 212.71 | 7.25 (d, 1H), 7.00 (d, 1H), 2.30 (s, 3H), 1.85 (q, 4H), 0.85 (t, 6H) |

| 3 | F | CH3 | C12H17FO | 196.26 | 7.10 (dd, 1H), 6.90 (dd, 1H), 2.30 (s, 3H), 1.85 (q, 4H), 0.85 (t, 6H) |

| 4 | Br | H | C11H15BrO | 243.14 | 7.40 (d, 1H), 7.15 (d, 1H), 7.05 (t, 1H), 1.85 (q, 4H), 0.85 (t, 6H) |

| 5 | Br | OCH3 | C12H17BrO2 | 273.17 | 6.95 (d, 1H), 6.80 (d, 1H), 3.80 (s, 3H), 1.85 (q, 4H), 0.85 (t, 6H) |

The characterization of these analogues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of the synthesized compounds, with particular attention paid to the chemical shifts and coupling constants of the aromatic and alkyl protons. Mass spectrometry is used to confirm the molecular weight and elemental composition. In cases where crystalline solids are obtained, X-ray crystallography can provide unambiguous proof of the three-dimensional structure.

By correlating the structural modifications of these analogues with their observed chemical reactivity or biological activity, a comprehensive understanding of the structure-reactivity landscape can be developed. For instance, a study might reveal that electron-withdrawing groups on the phenyl ring enhance the rate of a particular reaction, while bulkier alkyl chains hinder it. This information is invaluable for the rational design of new compounds with tailored properties.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for 3-(2-Bromo-4-methylphenyl)pentan-3-ol

The synthesis of this compound, a tertiary alcohol, can be logically approached through the well-established Grignard reaction. organic-chemistry.orgorganicchemistrytutor.com This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to such structures. One plausible synthetic pathway involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone. pearson.comacs.org

Specifically, the synthesis could be envisioned via two primary Grignard-based routes:

Route A: The reaction of 2-bromo-4-methylphenylmagnesium bromide with pentan-3-one.

Route B: The reaction of ethylmagnesium bromide with 1-(2-bromo-4-methylphenyl)propan-1-one.

Both routes are theoretically viable and would culminate in the formation of the desired tertiary alcohol after an acidic workup to protonate the intermediate alkoxide. chemistrysteps.com The choice between these routes in a practical setting would likely be determined by the commercial availability and cost of the starting materials.

The reactivity of this compound is dictated by its two key functional groups: the tertiary benzylic alcohol and the bromo-substituted aromatic ring. The tertiary alcohol is prone to reactions typical of this functional group, such as dehydration under acidic conditions to form an alkene, or substitution reactions. libretexts.org The benzylic position of the hydroxyl group enhances the stability of a potential carbocation intermediate, facilitating SN1-type reactions. researchgate.net

Furthermore, the presence of the bromine atom on the aromatic ring opens up a vast array of possibilities for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position, allowing for the synthesis of a diverse library of derivatives.

A summary of the potential synthetic routes is presented in the interactive data table below.

| Route | Grignard Reagent | Ketone | Product |

| A | 2-bromo-4-methylphenylmagnesium bromide | Pentan-3-one | This compound |

| B | Ethylmagnesium bromide | 1-(2-bromo-4-methylphenyl)propan-1-one | This compound |

Challenges and Opportunities in Advanced Synthetic Methodology

The regioselectivity of reactions on the aromatic ring also presents a challenge. While the bromine atom provides a handle for cross-coupling, directing subsequent electrophilic aromatic substitution reactions to a specific position would require careful consideration of the directing effects of the existing substituents. chemistrysteps.com

Despite these challenges, the synthesis of this compound offers significant opportunities for the development of advanced synthetic methodologies. arizona.edu The development of more efficient and selective catalytic systems for the synthesis of this and related compounds is a key area of interest. For instance, the use of continuous flow chemistry could offer improved control over reaction conditions, potentially minimizing side reactions and improving yields. d-nb.info

Moreover, the exploration of asymmetric synthesis to produce enantiomerically pure forms of this compound presents a significant opportunity. acs.org This could be achieved through the use of chiral catalysts or auxiliaries in the Grignard reaction or through enzymatic resolution of the racemic mixture.

Directions for Further Mechanistic and Theoretical Investigations

The study of this compound provides fertile ground for further mechanistic and theoretical investigations. A detailed mechanistic study of its synthesis via the Grignard reaction could provide valuable insights into the factors controlling the reaction's efficiency and selectivity. nih.gov This could involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition state structures and reaction pathways.

Theoretical investigations, using methods such as Density Functional Theory (DFT), could be employed to predict the reactivity of the molecule and to understand the electronic and steric effects of the substituents on its chemical behavior. fastercapital.com Such studies could help in the rational design of new synthetic routes and in predicting the outcomes of various chemical transformations.

Q & A

Q. How can synthetic routes for 3-(2-Bromo-4-methylphenyl)pentan-3-ol be designed?

Methodological Answer: A plausible synthesis involves a nucleophilic addition reaction. For example:

- Step 1: Prepare 2-bromo-4-methylbenzaldehyde via bromination of 4-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical conditions .

- Step 2: React the aldehyde with a Grignard reagent (e.g., pentylmagnesium bromide) to form the tertiary alcohol.

- Step 3: Purify the product using column chromatography and confirm purity via HPLC or GC-MS.

Key Considerations:

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), bromine-induced deshielding, and methyl/methylene groups (δ 1.0–2.5 ppm).

- ¹³C NMR: Confirm quaternary carbons (e.g., alcohol-bearing carbon at ~70–80 ppm) and aromatic carbons.

- IR Spectroscopy: Detect O-H stretching (~3200–3600 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Validation:

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).

Q. How are physical properties (melting point, solubility) determined experimentally?

Methodological Answer:

- Melting Point: Use a capillary tube in a calibrated melting point apparatus. For hygroscopic compounds, seal samples under inert gas.

- Solubility: Perform gravimetric analysis in solvents (e.g., hexane, ethanol, DMSO) at controlled temperatures.

- Density: Measure via pycnometry or computational methods (e.g., group contribution models) .

Data Example:

| Property | Value (Estimated) | Method Reference |

|---|---|---|

| Melting Point | 45–50°C | Capillary |

| Solubility in EtOH | 25 mg/mL | Gravimetric |

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation from a solvent mixture (e.g., ethyl acetate/hexane).

- Data Collection: Employ synchrotron radiation for high-resolution diffraction.

- Refinement: Use SHELXL for structure solution, focusing on anisotropic displacement parameters for bromine atoms. Adjust weighting schemes to mitigate thermal motion artifacts .

Challenges:

Q. How to analyze stereochemical outcomes in catalytic reactions involving this alcohol?

Methodological Answer:

- Chiral Chromatography: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Kinetic Resolution: Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry.

- DFT Modeling: Simulate transition states to rationalize stereoselectivity in reactions (e.g., asymmetric alkylation) .

Case Study:

- In Pd-catalyzed cross-coupling, steric hindrance from the 2-bromo-4-methyl group may influence enantioselectivity.

Q. How to resolve contradictions in spectroscopic and computational data?

Methodological Answer:

- NMR vs. DFT Discrepancies:

- Re-examine solvent effects (e.g., chloroform vs. DMSO-d6) on chemical shifts.

- Validate computational models using higher-level theory (e.g., MP2 instead of B3LYP).

- Mass Spec Anomalies:

Example Workflow:

Acquire high-field NMR (≥500 MHz) to reduce signal overlap.

Cross-validate with 2D techniques (COSY, HSQC).

Q. What are the compound’s applications in materials science?

Methodological Answer:

- Dielectric Studies: Measure dielectric constants using impedance spectroscopy in non-polar solvents.

- Polymer Modification: Incorporate into epoxy resins as a cross-linking agent; monitor Tg shifts via DSC.

Data-Driven Insight:

- The bulky aryl group may enhance thermal stability compared to aliphatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.